

Rociletinib: An In-depth Technical Guide on In Vivo Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: Rociletinib

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Abstract

Rociletinib (CO-1686) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selective inhibition profile was aimed at reducing the dose-limiting toxicities associated with earlier generation EGFR TKIs.[3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **rociletinib**, summarizing key data from preclinical and clinical studies. It includes detailed experimental protocols, structured data tables for quantitative analysis, and visualizations of relevant biological pathways and experimental workflows.

Pharmacokinetics

Rociletinib was developed as an oral, irreversible inhibitor of mutant EGFR.[4] Its pharmacokinetic profile has been evaluated in both preclinical models and human clinical trials.

Absorption and Distribution

Following oral administration, **rociletinib** is absorbed, reaching maximum serum concentrations relatively quickly. In a Phase I/II clinical trial, the time to maximum concentration (T_{max}) was observed at 1.5 hours.[1] The maximum serum concentration (C_{max}) was reported

to be 2.41 µg/mL.[1] An initial free-base formulation was later switched to a hydrobromic acid salt form, which demonstrated improved bioavailability.[1]

Metabolism and Elimination

Rociletinib is metabolized into several metabolites, with M502, M544, and M460 being the most prominent, accounting for 69%, 23%, and 3% of the metabolites, respectively.[1] The metabolite M502 has been linked to hyperglycemia, a notable side effect, due to its inhibition of the insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR).[5] Elimination of **rociletinib** and its metabolites occurs predominantly through the feces, with 85.2% of the drug being eliminated via this route, and 65.2% as the unchanged parent compound.[1] The serum half-life of **rociletinib** is approximately 3.7 hours.[1]

Pharmacokinetic Data Summary

Parameter	Value	Species	Study Type	Reference
Cmax	2.41 µg/mL	Human	Phase I/II Clinical Trial	[1]
Tmax	1.5 hours	Human	Phase I/II Clinical Trial	[1]
Serum Half-life	3.7 hours	Human	Phase I/II Clinical Trial	[1]
Major Metabolites	M502 (69%), M544 (23%), M460 (3%)	Human	Clinical Trial	[1]
Route of Elimination	Fecal (85.2%)	Human	Clinical Trial	[1]
Unchanged in Feces	65.2%	Human	Clinical Trial	[1]

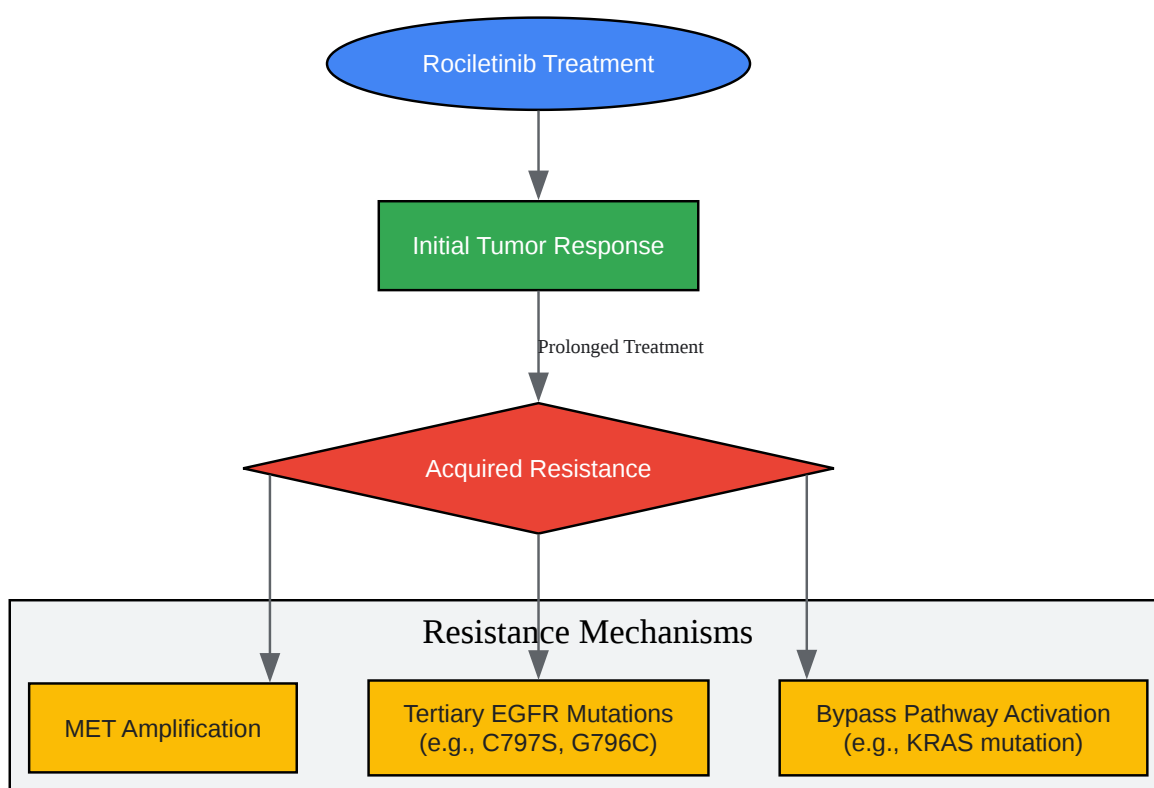
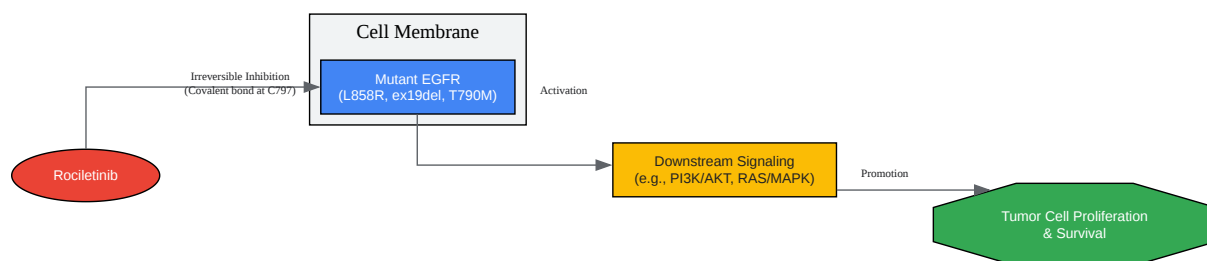
Pharmacodynamics

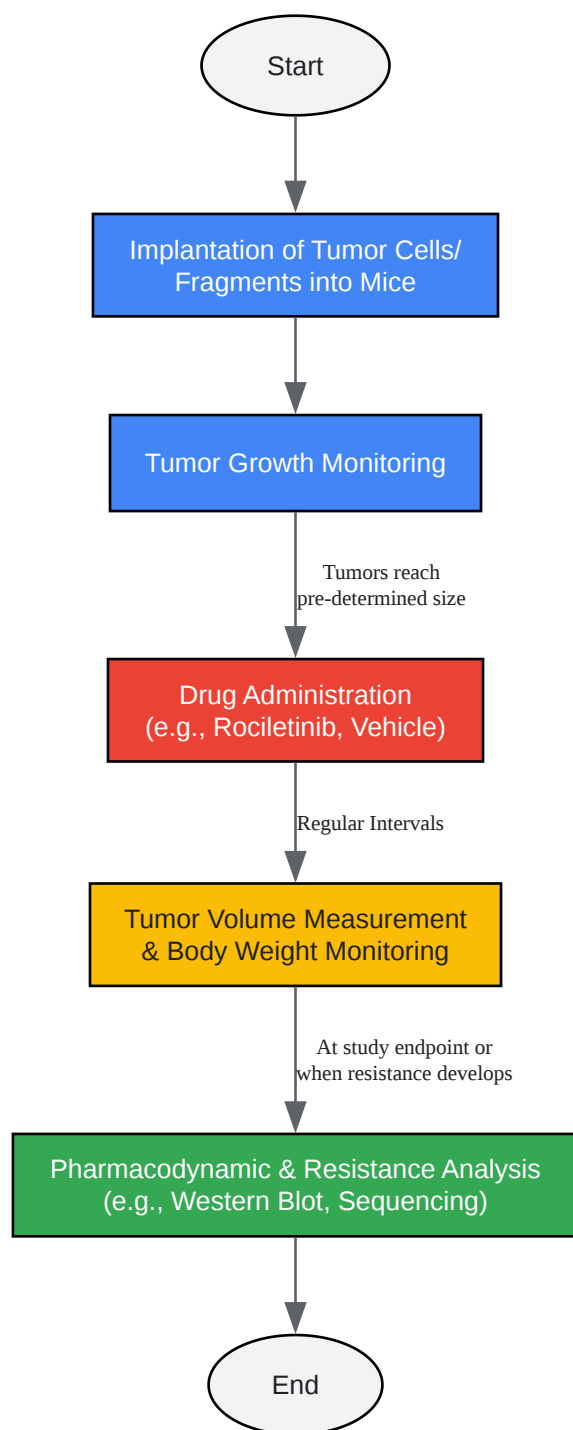
Rociletinib was designed to irreversibly bind to the cysteine-797 residue in the ATP-binding pocket of EGFR, leading to potent inhibition of mutant EGFR, including those with the T790M

resistance mutation.[1][4]

Mechanism of Action and Signaling Pathway

Rociletinib selectively inhibits activating EGFR mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while having minimal activity against wild-type EGFR.[6] This selectivity is attributed to weaker hydrophobic interactions with the smaller threonine residue at position 790 in WT EGFR compared to the mutant methionine.[1] By inhibiting EGFR, **rociletinib** blocks downstream signaling pathways, such as the ERK1/2 pathway, which are crucial for cell proliferation and survival.[7]





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